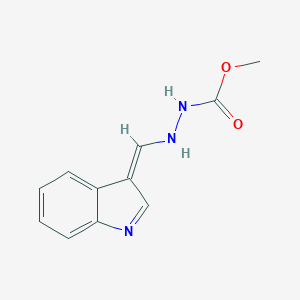
methyl 2-(1H-indol-3-ylmethylene)hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This specific compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1H-indol-3-ylmethylene)hydrazinecarboxylate can be achieved through various methods. One common approach involves the reaction of indole-3-carboxaldehyde with methyl carbamate in the presence of a suitable base. The reaction typically proceeds under mild conditions, such as room temperature, and can be catalyzed by acids or bases depending on the desired reaction pathway .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and increase the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The carbamate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield the corresponding amine .
Aplicaciones Científicas De Investigación
Methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the synthesis of various fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl 2-(1H-indol-3-ylmethylene)hydrazinecarboxylate involves its interaction with specific molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity. The carbamate group can also undergo hydrolysis, releasing the active amine, which can further interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Methyl carbamate: A simpler carbamate used in various organic reactions.
Ethyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate: A similar compound with an ethyl group instead of a methyl group.
Benzyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate: A benzyl derivative with similar properties.
Uniqueness
Methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate is unique due to its specific combination of an indole moiety and a carbamate group. This combination imparts unique chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
88692-99-3 |
|---|---|
Fórmula molecular |
C11H11N3O2 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
methyl N-[(E)-1H-indol-3-ylmethylideneamino]carbamate |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)14-13-7-8-6-12-10-5-3-2-4-9(8)10/h2-7,12H,1H3,(H,14,15)/b13-7+ |
Clave InChI |
GUVWRSYXRDGZDK-BQYQJAHWSA-N |
SMILES |
COC(=O)NN=CC1=CNC2=CC=CC=C21 |
SMILES isomérico |
COC(=O)NN/C=C/1\C=NC2=CC=CC=C21 |
SMILES canónico |
COC(=O)NNC=C1C=NC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















